molecular formula C29H35F3N2O3 B560413 西庞莫德 CAS No. 1230487-85-0

西庞莫德

货号 B560413
CAS 编号: 1230487-85-0
分子量: 516.605
InChI 键: KIHYPELVXPAIDH-HNSNBQBZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Siponimod, also known as Mayzent, is a medication used to treat relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . This medicine will not cure MS, but it may slow some of the disabling effects and decrease the number of relapses of the disease .


Chemical Reactions Analysis

Siponimod is known to have dose-dependent beneficial effects in patients with relapsing remitting disease . Alterations in the chemical structure of siponimod relative to fingolimod offer an advantage in terms of a lower risk of bradycardia with siponimod and a faster restoration of lymphocytes counts after discontinuation of treatment .

科学研究应用

  1. 代谢和药代动力学: 西庞莫德以中等至缓慢的速度吸收,主要通过氧化代谢清除,主要是细胞色素 P450 2C9 (CYP2C9),CYP3A4 和其他酶的贡献较小。它对代谢物表现出大量暴露,并且主要以氧化代谢物的形式从粪便中排出 (Glaenzel et al., 2018).

  2. 神经保护作用: 西庞莫德已显示出在实验性自身免疫性脑脊髓炎 (EAE)(一种 MS 小鼠模型)中预防突触神经变性的潜力。它已证明在拯救缺陷的 GABA 能传递和减少小胶质细胞增生和星形胶质细胞增生方面有效,表明在中枢神经系统中具有直接的神经保护作用 (Gentile et al., 2016).

  3. 批准用于 MS 治疗: 西庞莫德于 2019 年在美国获得全球首个批准,用于治疗复发型 MS 成人,包括临床孤立综合征、复发缓解型疾病和活动性继发性进行性疾病 (Al-Salama, 2019).

  4. 在 SPMS 中的疗效: 在 EXPAND 研究中,西庞莫德被证明可以降低 SPMS 患者的残疾进展风险,显示出与其他 S1P 调节剂类似的安全概况 (Kappos et al., 2018).

  5. 对认知功能的影响: 西庞莫德与 SPMS 患者认知处理速度的显着益处相关,正如符号数字方式测试 (SDMT) 等认知测试中表现的性能提高所证明的 (Benedict et al., 2020).

  6. 免疫调节作用: 西庞莫德富集了 SPMS 中的调节性 T 细胞和 B 淋巴细胞,通过向抗炎和抑制性稳态免疫系统转变,有助于其临床疗效 (Wu et al., 2020).

  7. 神经丝轻链水平: 已观察到西庞莫德降低 SPMS 患者血液中的神经丝轻链水平,表明神经元损伤可能减少 (Kuhle et al., 2018).

  8. 患者可接受性和依从性: 已经对西庞莫德在疗效、安全性、成本效益和患者依从性方面的评估,解决了 SPMS 治疗中未满足的医疗需求 (Sabsabi et al., 2022).

安全和危害

The safety profile of Siponimod is similar to that of other agents in its class, including adverse events of special interest (i.e. those known to be associated with S1PR modulators). No new safety signals were identified during up to 5 years’ treatment in the open-label extension phase . Siponimod causes a dose-dependent decrease of the peripheral blood lymphocyte count within 6 hours of the first dose, caused by the reversible accumulation of lymphocytes in lymphoid tissues, due to lack of lymphocyte release .

未来方向

While Siponimod has shown promise in treating multiple sclerosis, further long-term efficacy and safety data from the real-world setting are required to fully define its role . Given the paucity of current treatment options and its convenient dosage regimen, Siponimod represents an important emerging option for the treatment of adult patients with SPMS with active disease evidenced by relapses or imaging-features of inflammatory activity .

属性

IUPAC Name

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHYPELVXPAIDH-HNSNBQBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153847
Record name Siponimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS.
Record name Siponimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Siponimod

CAS RN

1230487-00-9, 1230487-85-0
Record name Siponimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Siponimod [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siponimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Siponimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Siponimod
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

111-112
Record name Siponimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

To a suspension of MnO2 (10 eq) in dioxane is added 1-(3-ethyl-4-hydroxymethyl-phenyl)-ethanone O-(4-cyclohexyl-3-trifluoromethyl-benzyl)-oxime (1 eq). The resulting mixture is refluxed for 10 minutes. After filtration and concentration, the residue is dissolved in MeOH and treated with azetidine-3-carboxylic acid (2 eq) and Et3N (1.5 eq). The resulting mixture is heated at 50° C. for 30 minutes. After cooling to room temperature, NaBH3CN (3 eq) is added in portions. Purification by preparative LCMS results in 1-{4-[1-(4-cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzyl}-azetidine-3-carboxylic acid; 1H NMR (400 MHz, CD3OD) δ 1.24 (t, 3H), 1.30-1.60 (m, 5H), 1.74-1.92 (m, 5H), 2.28 (s, 3H), 2.79 (q, 2H), 2.92 (m, 1H), 3.68 (m, 1H), 4.32 (m, 4H), 4.51 (s, 2H) 5.22 (s, 2H), 7.38 (d, 1H), 7.50-7.68 (m, 5H). MS: (ES+): 517.3 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
[BH3-]C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Citations

For This Compound
4,280
Citations
L Cao, M Li, L Yao, P Yan, X Wang… - Cochrane Database …, 2021 - cochranelibrary.com
… siponimod interventions are beneficial for people with MS. There was low‐certainty evidence to support that siponimod … , so the efficacy and safety of siponimod over 24 months are still …
Number of citations: 15 www.cochranelibrary.com
S Pan, NS Gray, W Gao, Y Mi, Y Fan… - ACS medicinal …, 2013 - ACS Publications
A novel series of alkoxyimino derivatives as S1P 1 agonists were discovered through de novo design using FTY720 as the chemical starting point. Extensive structure–activity …
Number of citations: 170 pubs.acs.org
Q Wu, EA Mills, Q Wang, CA Dowling, C Fisher… - JCI insight, 2020 - ncbi.nlm.nih.gov
… of siponimod, our study shows that siponimod reduces the inflammatory profile in the peripheral blood through enhancement of regulatory cell populations. These effects of siponimod …
Number of citations: 38 www.ncbi.nlm.nih.gov
AD Goodman, N Anadani, L Gerwitz - Expert opinion on …, 2019 - Taylor & Francis
… siponimod causes rapid receptor desensitization [Citation25]. In a Phase-I study, Gergely et al. reported that siponimod … Siponimod has high affinity for S1P5 receptors that are present …
Number of citations: 42 www.tandfonline.com
ZT Al-Salama - Drugs, 2019 - Springer
… milestone in the development of siponimod leading to this first … dosage of siponimod is 1 mg once daily; siponimod is … Siponimod is under regulatory review in the EU and Japan …
Number of citations: 35 link.springer.com
LJ Scott - CNS drugs, 2020 - Springer
… siponimod appeared to be sustained during up to 5 years of treatment in the ongoing open-label extension phase of EXPAND. The safety profile of siponimod … , siponimod represents an …
Number of citations: 50 link.springer.com
L Kappos, A Bar-Or, BAC Cree, RJ Fox, G Giovannoni… - The Lancet, 2018 - thelancet.com
… We assessed the effect of siponimod, a selective sphingosine 1-phosphate (S1P) receptor 1,… in the siponimod group. 1645 patients were included in the analyses (1099 in the siponimod …
Number of citations: 867 www.thelancet.com
P Hundehege, M Cerina, S Eichler… - Neural regeneration …, 2019 - ncbi.nlm.nih.gov
Autoimmune diseases of the central nervous system (CNS) like multiple sclerosis (MS) are characterized by inflammation and demyelinated lesions in white and grey matter regions. …
Number of citations: 32 www.ncbi.nlm.nih.gov
M Kipp - Cells, 2020 - mdpi.com
… Siponimod (BAF312) is a novel sphingosine 1-phosphate … that the active role of siponimod in patients with progressive MS … of the function of siponimod and discuss the effects observed …
Number of citations: 26 www.mdpi.com
N Behrangi, F Fischbach, M Kipp - Cells, 2019 - mdpi.com
… with siponimod (0.28%) than with placebo (0.46%). The only key secondary outcome that did not favor siponimod … In summary, siponimod attenuated the inflammatory activity in SPMS …
Number of citations: 83 www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。